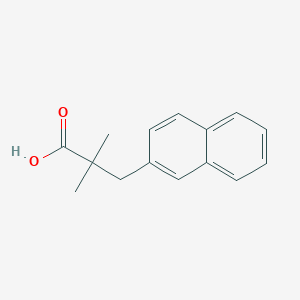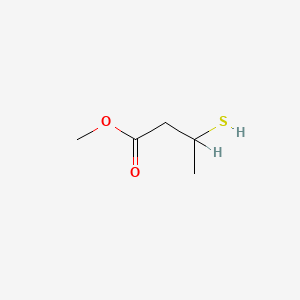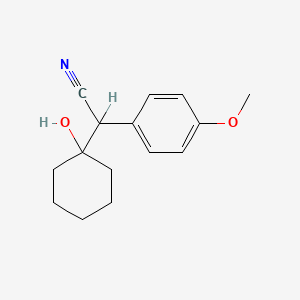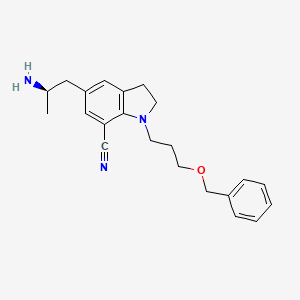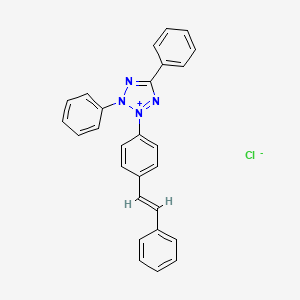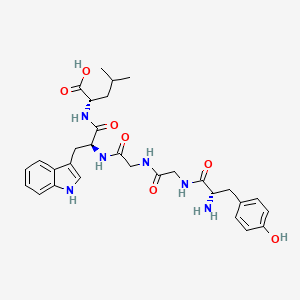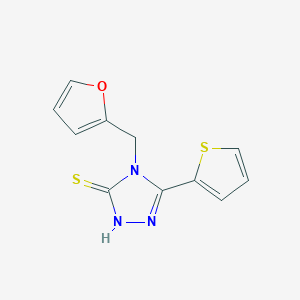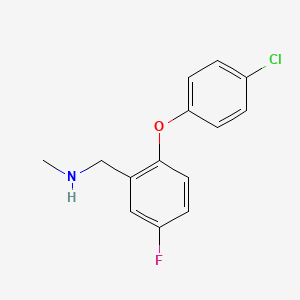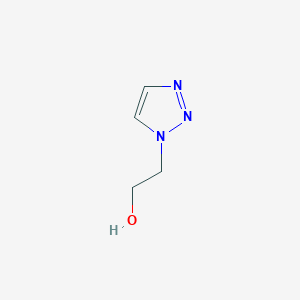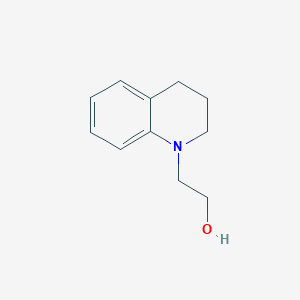
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antileishmanial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Antibacterial and Anticancer Agents
- Scientific Field : Pharmacology
- Application Summary : The compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have potential as an antibacterial agent and can inhibit the growth of various bacteria.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes obtained were not detailed in the source.
Antitumor, Antimicrobial, Antifungal, Antiviral, Antioxidant, Anti-inflammatory, and Anticoagulant Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, as well as anticoagulant activity have been found .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Analgesic, Anti-inflammatory, Diuretic, Anticonvulsant, Antispasmodic, Sedative, Bronchodilator, and Cholertic Agents
- Scientific Field : Pharmacology
- Application Summary : Compounds with similar structures have been used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and cholertic agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Treatment for Osteoarthritis
- Scientific Field : Medicinal Chemistry
- Application Summary : Certain quinoline derivatives have been synthesized and evaluated for treating osteoarthritis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Antioomycete Activity Against Phytopathogen Pythium Recalcitrans
- Scientific Field : Agricultural Chemistry
- Application Summary : A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their antioomycete activity against the phytopathogen Pythium recalcitrans .
- Methods of Application : The compounds were synthesized using the Castagnoli–Cushman reaction .
- Results : Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC50 value of 14 mM, which was higher than that of the commercial hymexazol (37.7 M). Moreover, I23 exhibited in vivo preventive efficacy of 75.4% at the dose of 2.0 mg/pot .
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,13H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVIVYWHHZOPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435597 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
CAS RN |
52704-48-0 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

